molecular formula C15H15ClFN3 B2381521 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride CAS No. 1049787-77-0

3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride

Cat. No. B2381521
CAS RN: 1049787-77-0
M. Wt: 291.75
InChI Key: FQLGSVDZPGKLNY-UHFFFAOYSA-N
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Description

The compound “3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this compound, the indole is substituted at the 3-position with a 2-aminoethyl group, and the 5-position with a fluorine atom. Additionally, a pyridin-3-yl group is attached to the 2-position of the indole .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and pyridine rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aminoethyl group could potentially participate in reactions involving the nitrogen atom, while the fluorine atom might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and pyridine rings could contribute to its aromaticity and stability. The aminoethyl group might increase its polarity, and the fluorine atom could affect its reactivity .

Scientific Research Applications

Antiviral Activity

  • Compounds similar to 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride have demonstrated significant antiviral properties. In particular, derivatives of 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids, closely related to the compound , showed notable activity against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. These findings indicate potential applications of such compounds in antiviral therapies (Ivachtchenko et al., 2015).

Antiallergic Agents

  • The indole derivatives, which are structurally related to the chemical , have been investigated for their antiallergic properties. Notably, certain N-(pyridin-4-yl)-(indol-3-yl)alkylamides have shown promising results as antiallergic compounds. This suggests that 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride could potentially be explored for similar uses (Menciu et al., 1999).

Antimicrobial Evaluation

  • Research into derivatives of 1H-indole, closely related to the compound in focus, has revealed their effectiveness in antimicrobial applications. This suggests that 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride might hold potential for development into antimicrobial agents (Thadhaney et al., 2010).

Applications in Organic Synthesis

  • Indole derivatives, including compounds similar to 3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride, have been synthesized for various applications in organic chemistry. Their unique structural properties make them useful intermediates in the synthesis of complex organic molecules (Elokdah et al., 2007).

Future Directions

The study of indole derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis, characterization, and biological activity of this compound and similar derivatives .

properties

IUPAC Name

2-(5-fluoro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3.ClH/c16-11-3-4-14-13(8-11)12(5-6-17)15(19-14)10-2-1-7-18-9-10;/h1-4,7-9,19H,5-6,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLGSVDZPGKLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-5-fluoro-2-pyridin-3-yl-1H-indole hydrochloride

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